molecular formula C16H17NO4 B14784168 [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate

[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate

Cat. No.: B14784168
M. Wt: 287.31 g/mol
InChI Key: ZDNOUOSAVXNPDI-UHFFFAOYSA-N
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Description

[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate: is a versatile chemical compound known for its unique structural properties. It features a cyclohexyl ring bonded to an isoindoline-1,3-dione moiety, with an acetate group attached. This compound is utilized in various scientific research fields, including pharmaceuticals, polymer synthesis, and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, utilizing solvents such as ethanol or methanol, and may require catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine: The compound has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its derivatives have been studied for their biological activities, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.

    Imidazole derivatives: These heterocycles are also used in pharmaceuticals and organic synthesis, but they differ in their structural features and specific applications.

Uniqueness: [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate stands out due to its combination of the cyclohexyl ring and the isoindoline-1,3-dione moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate

InChI

InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3

InChI Key

ZDNOUOSAVXNPDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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